molecular formula C16H20N2O2 B5620049 Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate CAS No. 62134-40-1

Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate

Cat. No.: B5620049
CAS No.: 62134-40-1
M. Wt: 272.34 g/mol
InChI Key: JFMVGZQLOXGKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of cyanoacrylate, a family of compounds widely recognized for their adhesive properties. This compound is particularly notable for its role in dye-sensitized solar cells (DSSCs) and other optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-diethylaminobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate involves its interaction with specific molecular targets and pathways. In DSSCs, the compound acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process involves the excitation of electrons from the ground state to an excited state, followed by electron injection into the conduction band of the semiconductor .

Comparison with Similar Compounds

Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate can be compared with other cyanoacrylate derivatives such as:

  • Ethyl-2-cyano-3-(thiophen-2-yl)acrylate
  • Ethyl-2-cyano-3-(3-methylthiophen-2-yl)acrylate
  • Ethyl-2-cyano-3-(furan-2-yl)acrylate

These compounds share similar structural features but differ in their electronic properties and applications. For instance, thiophene-based cyanoacrylates are known for their high charge mobility and are used in photovoltaic cells, while furan-based derivatives are employed in the synthesis of heterocyclic compounds .

Properties

CAS No.

62134-40-1

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C16H20N2O2/c1-4-18(5-2)15-9-7-13(8-10-15)11-14(12-17)16(19)20-6-3/h7-11H,4-6H2,1-3H3

InChI Key

JFMVGZQLOXGKFR-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC

SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.